2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-
Brand Name: Vulcanchem
CAS No.: 24405-15-0
VCID: VC17136908
InChI: InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
SMILES:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-

CAS No.: 24405-15-0

Cat. No.: VC17136908

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- - 24405-15-0

Specification

CAS No. 24405-15-0
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name (5S,6S)-5,6-dimethyloxan-2-one
Standard InChI InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Standard InChI Key HAXARIVGMMVELD-WDSKDSINSA-N
Isomeric SMILES C[C@H]1CCC(=O)O[C@H]1C
Canonical SMILES CC1CCC(=O)OC1C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a tetrahydropyran-2-one core, where the oxygen atom occupies the 2-position of the ring. The cis orientation of the 5,6-dimethyl substituents imposes specific stereoelectronic effects, influencing reactivity and intermolecular interactions . The IUPAC name, (5S,6S)-5,6-dimethyloxan-2-one, reflects its absolute configuration, confirmed by chiral resolution and X-ray crystallography .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC7H12O2\text{C}_7\text{H}_{12}\text{O}_2PubChem
Molecular Weight128.17 g/molVulcanchem
InChIKeyHAXARIVGMMVELD-WDSKDSINSA-NPubChem
SMILES (Isomeric)C[C@H]1CCC(=O)O[C@H]1CVulcanchem

Stereoisomerism

The cis isomer (5S,6S) differs from its trans counterpart (CAS 24405-16-1) in spatial arrangement, as evidenced by distinct InChIKeys (cis: HAXARIVGMMVELD-WDSKDSINSA-N vs. trans: HAXARIVGMMVELD-NTSWFWBYSA-N) . Computational models indicate that the cis configuration reduces steric strain between methyl groups, stabilizing the molecule by approximately 2.1 kcal/mol compared to the trans form .

Synthesis and Manufacturing

Reduction of 5,6-Dimethyl-2-pyrone

The most cited synthesis involves hydrogenation of 5,6-dimethyl-2-pyrone using palladium-on-carbon (Pd/C) under H2\text{H}_2 at 50–60°C. This method achieves >90% yield with strict control over stereochemistry, as the reaction proceeds via syn addition to the α,β-unsaturated lactone system.

Alternative Routes

  • Enzymatic Cyclization: Lipase-mediated lactonization of 4-methyl-5-hydroxyhexanoic acid offers an enantioselective pathway, though scalability remains challenging .

  • Acid-Catalyzed Intramolecular Esterification: Heating 4-methyl-5-hydroxyhexanoic acid with H2SO4\text{H}_2\text{SO}_4 induces cyclization, but this method risks racemization.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Stereopurity (%)Conditions
Pd/C Hydrogenation9299H2\text{H}_2, 50°C
Enzymatic Cyclization7595pH 7.0, 37°C
Acid Catalysis6882H2SO4\text{H}_2\text{SO}_4, reflux

Physicochemical Properties

Thermodynamic Parameters

The compound’s computed XLogP3 value of 1.4 suggests moderate lipophilicity, aligning with its solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited water solubility (2.1 mg/mL at 25°C) . Its topological polar surface area (26.3 Ų) and zero hydrogen-bond donor count favor membrane permeability, as predicted by the Lipinski rule .

Spectroscopic Profiles

  • IR: Strong absorption at 1745 cm1^{-1} (C=O stretch), 1180 cm1^{-1} (C-O-C asymmetric stretch) .

  • 1H^1\text{H} NMR: δ 1.25 (d, 3H, CH3_3), δ 1.32 (d, 3H, CH3_3), δ 4.78 (m, 1H, H-5), δ 4.92 (m, 1H, H-6).

Reactivity and Functionalization

Lactone Ring-Opening

The electrophilic carbonyl group undergoes nucleophilic attack by amines or alcohols, yielding hydroxyamide or ester derivatives. For example, reaction with ethanolamine produces NN-(2-hydroxyethyl)-4-methyl-5-hydroxyhexanamide, a potential polymer precursor.

Methyl Group Functionalization

Free-radical bromination selectively substitutes the tertiary C-H bonds of the methyl groups, generating dibromo derivatives used in cross-coupling reactions .

Applications and Industrial Relevance

Flavor and Fragrance Industry

As FEMA No. 4141, the compound imparts a creamy, coconut-like aroma, making it valuable in food flavorings and perfumes . Its GRAS (Generally Recognized As Safe) status permits use at concentrations ≤10 ppm in consumables.

Pharmaceutical Intermediates

The stereospecific lactone scaffold serves as a building block for prostaglandin analogs and macrolide antibiotics. Recent studies highlight its role in synthesizing thromboxane A2 inhibitors .

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